N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide
Overview
Description
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a hydroxy group and an acetamide group attached to an indane ring system. The presence of chiral centers in its structure makes it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane ring system, which can be derived from commercially available starting materials.
Hydroxylation: The introduction of the hydroxy group at the 2-position of the indane ring is achieved through hydroxylation reactions. Common reagents for this step include osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Acetylation: The hydroxy group is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reactions efficiently, and purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield the corresponding alcohol.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules. It is also employed in stereochemical studies to understand the behavior of chiral compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals, where its chiral properties are advantageous.
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide involves its interaction with specific molecular targets. The hydroxy and acetamide groups play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. Pathways involved include enzyme inhibition, receptor modulation, and signal transduction.
Comparison with Similar Compounds
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide can be compared with other similar compounds, such as:
N-[(1R,2S)-2-hydroxycyclohexyl]acetamide: Similar in structure but with a cyclohexane ring instead of an indane ring. This compound may exhibit different stereochemical properties and reactivity.
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propionamide: Similar structure with a propionamide group instead of an acetamide group. This modification can affect the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific chiral centers and the presence of both hydroxy and acetamide groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7(13)12-11-9-5-3-2-4-8(9)6-10(11)14/h2-5,10-11,14H,6H2,1H3,(H,12,13)/t10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFQDTUZWKSCIR-WDEREUQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC2=CC=CC=C12)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H](CC2=CC=CC=C12)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169867-81-6 | |
Record name | rac-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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